molecular formula C21H37NO4SSi B13921559 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine

Cat. No.: B13921559
M. Wt: 427.7 g/mol
InChI Key: NDALGJFBVMJPJH-UHFFFAOYSA-N
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Description

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a tert-butyl(dimethyl)silyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMSCl) to form tert-butyl(dimethyl)silyl ethers. The piperidine ring can be introduced through nucleophilic substitution reactions, and the sulfonyl group is often added via sulfonylation reactions using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperidine derivatives.

Scientific Research Applications

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The tert-butyl(dimethyl)silyl ether group provides steric protection, influencing the compound’s reactivity and stability. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine
  • 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methylphenyl)sulfonyl]piperidine
  • 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-chlorophenyl)sulfonyl]piperidine

Uniqueness

The uniqueness of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and dimethyl groups on the phenyl ring enhances its lipophilicity and potential interactions with biological targets. Additionally, the tert-butyl(dimethyl)silyl ether group provides stability and protection during synthetic transformations .

Properties

Molecular Formula

C21H37NO4SSi

Molecular Weight

427.7 g/mol

IUPAC Name

tert-butyl-[[1-(4-methoxy-2,6-dimethylphenyl)sulfonylpiperidin-2-yl]methoxy]-dimethylsilane

InChI

InChI=1S/C21H37NO4SSi/c1-16-13-19(25-6)14-17(2)20(16)27(23,24)22-12-10-9-11-18(22)15-26-28(7,8)21(3,4)5/h13-14,18H,9-12,15H2,1-8H3

InChI Key

NDALGJFBVMJPJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCCCC2CO[Si](C)(C)C(C)(C)C)C)OC

Origin of Product

United States

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